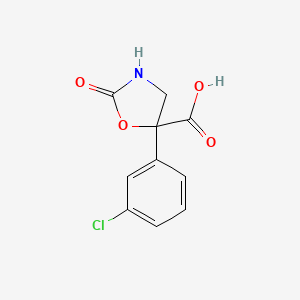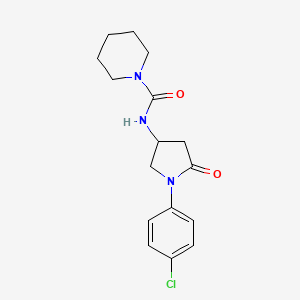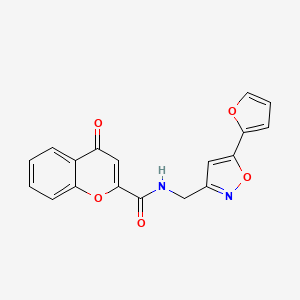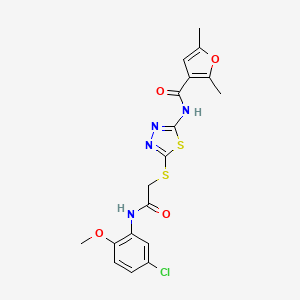
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as CP-oxazole, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CP-oxazole is a member of the oxazolidinone family of compounds, which have been found to exhibit antibacterial, antifungal, and antiviral properties. CP-oxazole has shown potential as an antitumor agent, and its mechanism of action has been studied extensively.
Mécanisme D'action
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which can result in DNA damage and cell death.
Biochemical and Physiological Effects:
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been found to have both biochemical and physiological effects. Biochemically, it inhibits the activity of DHODH, as mentioned above. Physiologically, it has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in lab experiments is its specificity for DHODH. This allows researchers to study the effects of DHODH inhibition on cancer cells without affecting other cellular processes. However, one limitation is that 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. One area of interest is the development of more potent analogs of 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid that could be used as antitumor agents. Another area of interest is the investigation of the role of DHODH in other diseases, such as autoimmune disorders. Additionally, the use of 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in combination with other cancer therapies is an area of active research.
Méthodes De Synthèse
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorobenzaldehyde with glycine in the presence of sodium hydroxide to form 3-chlorophenylglycine. This intermediate is then reacted with ethyl oxalyl chloride to form 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has shown potential as an antitumor agent, and its mechanism of action has been studied extensively. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-7-3-1-2-6(4-7)10(8(13)14)5-12-9(15)16-10/h1-4H,5H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGRCTWIBGYCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2625426.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2625427.png)
![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)



![4-chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine](/img/structure/B2625439.png)
![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)
![N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2625441.png)

